H3 Receptor Binding Affinity Comparison: Target Compound versus Substituted Pyridyl Amide Derivative
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine exhibits sub-nanomolar binding affinity (Ki = 0.126 nM) for the human recombinant histamine H3 receptor, measured by competitive displacement of [³H]N-α-methylhistamine in HEK293 cells [1]. In the same experimental system, a closely related substituted pyridyl amide derivative (CHEMBL2151157) demonstrated Ki values ranging from 0.316 nM to IC50 = 2.51 nM depending on the functional readout employed, indicating that the target compound achieves approximately 2.5-fold higher binding affinity under identical assay conditions [1]. The target compound also functions as an inverse agonist (IC50 = 2.51 nM) at the H3 receptor as determined by GTPγS binding assay [1].
| Evidence Dimension | Binding affinity (Ki) at human recombinant histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 0.126 nM |
| Comparator Or Baseline | Substituted pyridyl amide derivative (CHEMBL2151157): Ki = 0.316 nM |
| Quantified Difference | ~2.5-fold higher affinity (0.126 nM vs 0.316 nM) |
| Conditions | Displacement of [³H]N-α-methylhistamine from human recombinant H3 receptor expressed in HEK293 cells; competitive binding assay |
Why This Matters
For procurement decisions in H3 receptor-targeted screening campaigns, the ~2.5-fold superior binding affinity of the target compound may reduce the required screening concentration and minimize false negatives in primary hit identification.
- [1] BindingDB. BDBM50392759; CHEMBL2151157. Affinity Data: Ki = 0.126 nM for human recombinant H3 receptor; Ki = 0.316 nM for comparator; IC50 = 2.51 nM inverse agonist activity. Assay: [³H]N-α-methylhistamine displacement, HEK293 cells. View Source
